

Eniporide Cariporide GUARDIAN trial comparison

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Compound Focus: Eniporide

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Drug and Trial Comparison at a Glance

Feature	Cariporide (GUARDIAN Trial)	Eniporide (ESCAMI Trial)
Trial Design	Combined Phase 2/3, multicenter, double-blind, randomized, placebo-controlled [1]	Phase 2, international, prospective, randomized, double-blind, placebo-controlled [2]
Patient Population	11,590 patients with UA/NSTEMI or undergoing high-risk PCI or CABG [1] [3]	1,389 patients with ST-elevation MI (STEMI) undergoing thrombolysis or primary angioplasty [2]
Dosing	20, 80, or 120 mg; 60-min infusion every 8 hours for 2-7 days [1]	50, 100, 150, or 200 mg; single 10-min infusion before reperfusion therapy [2]
Primary Efficacy Endpoint	All-cause mortality or MI at 36 days [1]	Infarct size measured by cumulative release of α -HBDH (AUC 0-72h) [2]

| **Key Findings** | **Overall:** No significant reduction in primary endpoint (10% risk reduction with 120 mg dose, $p=0.12$). **CABG Subgroup:** 25% risk reduction in death or MI at 36 days ($p=0.03$), sustained at 6 months [3]. | **Stage 1 (430 pts):** 100 mg and 150 mg doses showed smaller infarct sizes, especially in

angioplasty group. **Stage 2 (959 pts):** No difference in enzymatic infarct size vs. placebo. No effect on clinical outcome [2]. | **Safety & Tolerability** | Well tolerated; most adverse events were mild and transient [3] | Not specifically reported, but the trial concluded no overall clinical benefit [2] |

Shared Mechanism of Action

Both **eniporide** and cariporide are potent and selective inhibitors of the **sodium-hydrogen exchanger isoform-1 (NHE-1)** [1] [2]. The following diagram illustrates the cardioprotective mechanism of NHE-1 inhibition during ischemia and reperfusion, which is central to both drugs' proposed action.

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The diagram shows that during ischemia, the lack of oxygen causes intracellular acidosis, activating NHE-1. During reperfusion, the washout of hydrogen ions from the extracellular space further intensifies NHE-1 activity. By inhibiting NHE-1, cariporide and **eniporide** aim to break this cycle, preventing calcium overload and subsequent cell death [1] [4].

Detailed Experimental Protocols

The trials for cariporide and **eniporide** had distinct designs tailored to their objectives and patient populations.

GUARDIAN Trial (Cariporide) Protocol

- **Key Methodologies:** The trial was a large-scale, combined Phase 2/3 study. Patients were randomized to one of three cariporide dosages or placebo. The drug was administered as a **60-minute infusion every 8 hours for 2 to 7 days**, aiming to cover the period of risk for myocardial infarction [1].
- **Patient Enrollment:** A major feature was the inclusion of a **broad spectrum of high-risk patients:** those with Unstable Angina/Non-ST-Elevation MI (UA/NSTEMI), those undergoing high-risk Percutaneous Coronary Intervention (PCI), and those undergoing high-risk Coronary Artery Bypass Grafting (CABG) [1].
- **Endpoint Adjudication:** An independent End-point Validation Committee (EVC) and an Electrocardiography Core Laboratory (ECL) were responsible for adjudicating all trial endpoints to ensure consistency and accuracy [1].

ESCAMI Trial (Eniporide) Protocol

- **Key Methodologies:** This was a two-stage, dose-finding Phase 2 trial. **Eniporide** was given as a **single 10-minute infusion immediately before the start of reperfusion therapy** (either thrombolysis or primary angioplasty) [2].
- **Patient Enrollment:** The trial focused exclusively on patients with acute **ST-elevation myocardial infarction (STEMI)** who were scheduled for urgent reperfusion therapy [2].
- **Primary Endpoint Measurement:** The primary efficacy endpoint was a **biochemical measure of infarct size:** the cumulative release of the enzyme alpha-hydroxybutyrate dehydrogenase (α -HBDH)

over 72 hours. This is a more direct and quantitative measure of tissue damage compared to clinical composite endpoints [2].

Interpretation and Context

- **Cariporide's Subgroup Success:** The promising result for cariporide in CABG patients suggests that **prolonged administration** (over several days) may be critical for efficacy in settings where the heart undergoes planned, global ischemia and reperfusion during surgery [3].
- **Translational Challenge:** The overall neutral results of these and other similar trials highlight the difficulty in translating powerful cardioprotective effects from animal models to a heterogeneous human patient population [5]. Some researchers suggest that current standard-of-care medications, like P2Y12 antagonists, might already engage innate protective pathways, making it harder for additional drugs to show a benefit [5] [6].

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